molecular formula C13H26O2 B13783063 3,5,5-trimethylhexyl butanoate CAS No. 72939-68-5

3,5,5-trimethylhexyl butanoate

Cat. No.: B13783063
CAS No.: 72939-68-5
M. Wt: 214.34 g/mol
InChI Key: HUSIKNOPTGNAOC-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl butanoate is an ester compound with the molecular formula C13H26O2. It is known for its unique structure, which includes a butanoate group attached to a 3,5,5-trimethylhexyl chain. This compound is often used in various industrial applications due to its chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexyl butanoate can be synthesized through esterification, where butanoic acid reacts with 3,5,5-trimethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and 3,5,5-trimethylhexanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Butanoic acid and 3,5,5-trimethylhexanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

3,5,5-Trimethylhexyl butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which 3,5,5-trimethylhexyl butanoate exerts its effects involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanoic acid and 3,5,5-trimethylhexanol. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethylhexyl acetate
  • 3,5,5-Trimethylhexyl propanoate
  • 3,5,5-Trimethylhexyl formate

Uniqueness

3,5,5-Trimethylhexyl butanoate is unique due to its specific ester linkage and the presence of the 3,5,5-trimethylhexyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in industry and research.

Properties

CAS No.

72939-68-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3,5,5-trimethylhexyl butanoate

InChI

InChI=1S/C13H26O2/c1-6-7-12(14)15-9-8-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

HUSIKNOPTGNAOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC(C)CC(C)(C)C

Origin of Product

United States

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